molecular formula C13H8BrNS B11833472 5-Bromo-2-(naphthalen-1-yl)thiazole

5-Bromo-2-(naphthalen-1-yl)thiazole

Cat. No.: B11833472
M. Wt: 290.18 g/mol
InChI Key: APGJLGLRNBPBHG-UHFFFAOYSA-N
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Description

5-Bromo-2-(naphthalen-1-yl)thiazole: is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(naphthalen-1-yl)thiazole typically involves the reaction of 2-(naphthalen-1-yl)thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5-position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(naphthalen-1-yl)thiazole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound. Reagents such as hydrogen peroxide or sodium borohydride may be used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are typically employed in these reactions.

Common Reagents and Conditions:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Solvents: Dichloromethane, chloroform

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed:

  • Substituted thiazoles
  • Coupled products with extended aromatic systems

Scientific Research Applications

5-Bromo-2-(naphthalen-1-yl)thiazole exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Properties : Thiazole derivatives, including this compound, have been shown to possess significant antimicrobial activity. Studies indicate that thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain thiazole derivatives have demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
  • Anticancer Activity : The compound has also been evaluated for its anticancer properties. Research on related thiazole compounds suggests that they can induce cytotoxicity in various cancer cell lines. For example, one study reported that thiazole derivatives exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance its anticancer efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The compound can be synthesized through the condensation of naphthalene derivatives with thioamide precursors, followed by bromination to introduce the bromine atom at the second position of the thiazole ring .
  • Characterization Techniques : The synthesized compound is characterized using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Antiviral Agents : Thiazoles have been explored for their antiviral properties, particularly against HIV and other viral infections. Their mechanism of action may involve inhibition of viral replication or interference with viral entry into host cells .
  • Anti-inflammatory Agents : Some studies suggest that thiazole derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The presence of specific substituents can enhance these properties .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives similar to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial activity against multiple strains with MIC values lower than standard antibiotics .
Study BAnticancer EvaluationReported selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
Study CMolecular DockingShowed promising binding affinity to target proteins involved in cancer progression, suggesting potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)thiazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the naphthalene ring can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(Naphthalen-1-yl)thiazole: Lacks the bromine substitution, which can affect its reactivity and biological activity.

    5-Chloro-2-(naphthalen-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    5-Bromo-2-phenylthiazole:

Uniqueness: 5-Bromo-2-(naphthalen-1-yl)thiazole is unique due to the combination of the bromine atom and the naphthalene ring, which imparts distinct electronic and steric properties. These features can enhance its reactivity in chemical synthesis and its interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

5-Bromo-2-(naphthalen-1-yl)thiazole is a compound of growing interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a bromine atom at the 5-position, along with a naphthyl group. Its molecular formula is C11H8BrN2SC_{11}H_8BrN_2S, and it has a molecular weight of approximately 276.16 g/mol. The structure can be represented as follows:

Structure C11H8BrN2S\text{Structure }\text{C}_{11}\text{H}_{8}\text{BrN}_{2}\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus62.5
Escherichia coli125
Pseudomonas aeruginosa250
Klebsiella pneumoniae125

The compound demonstrated bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production, which is crucial for bacterial growth and replication .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was evaluated against several fungal strains, with results indicating effective inhibition at varying concentrations.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) μg/mL
Candida albicans62.5
Aspergillus niger125

These findings suggest that the compound could be a potential candidate for developing antifungal agents .

Study on Anticancer Properties

A notable study investigated the cytotoxic effects of various thiazole derivatives, including this compound, against human cancer cell lines. The results indicated promising anticancer activity with IC50 values ranging from 10 to 30 μM for certain derivatives.

Table 3: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-720
HT-2925

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, making it a compound of interest for further anticancer research .

Properties

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

5-bromo-2-naphthalen-1-yl-1,3-thiazole

InChI

InChI=1S/C13H8BrNS/c14-12-8-15-13(16-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H

InChI Key

APGJLGLRNBPBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(S3)Br

Origin of Product

United States

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